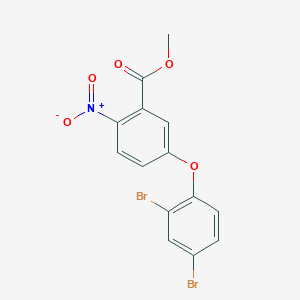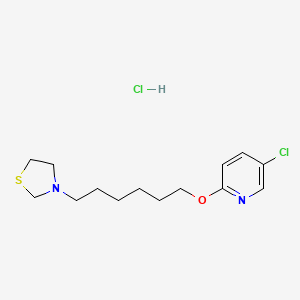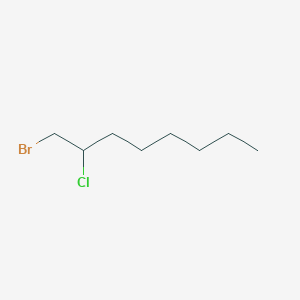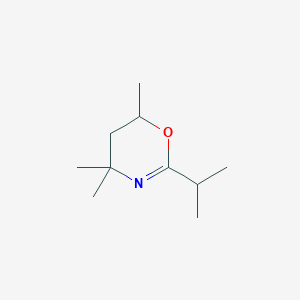
4-Methylhepta-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhepta-1,6-diene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. The structure of this compound includes a seven-carbon chain with a methyl group attached to the fourth carbon and double bonds at the first and sixth positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylhepta-1,6-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 4-methylheptane-1,6-diol using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the catalytic dehydrogenation of 4-methylheptane. This process uses a metal catalyst, such as palladium on carbon, under high temperatures and pressures to remove hydrogen atoms and form the diene structure.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions containing suitable precursors. This method leverages the large-scale availability of hydrocarbons in petroleum and the efficiency of catalytic processes to produce the desired diene.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhepta-1,6-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium or platinum can convert it to 4-methylheptane.
Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in an inert solvent like dichloromethane.
Major Products
Oxidation: Epoxides or diols.
Reduction: 4-Methylheptane.
Substitution: Halogenated alkanes or alkenes.
Applications De Recherche Scientifique
4-Methylhepta-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like Diels-Alder cycloadditions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 4-Methylhepta-1,6-diene in chemical reactions typically involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form new bonds. The stability of the resulting carbocation intermediates plays a crucial role in determining the reaction pathway and products.
Comparaison Avec Des Composés Similaires
4-Methylhepta-1,6-diene can be compared with other similar compounds such as:
6-Methyl-1,5-heptadiene: This compound has a similar structure but with the double bonds at different positions.
2-Methylhepta-1,6-diene: Another isomer with the methyl group at a different position.
1,3-Butadiene: A simpler diene with two double bonds in a four-carbon chain.
The uniqueness of this compound lies in its specific arrangement of double bonds and the methyl group, which influences its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
52713-63-0 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
4-methylhepta-1,6-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,8H,1-2,6-7H2,3H3 |
Clé InChI |
GWBIZSHSUHWEEP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


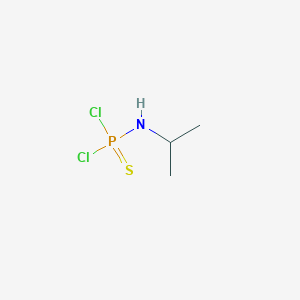
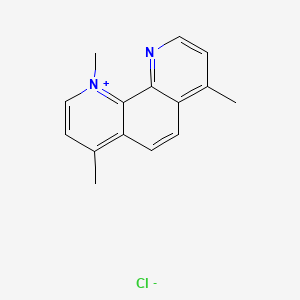
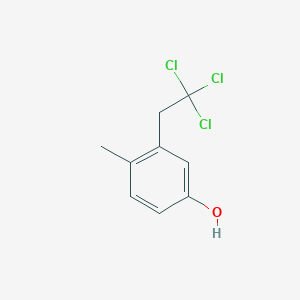
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)

